
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide is a synthetic organic compound It belongs to the class of indole derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The 1,2-dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the indole derivative with 2-methoxy-5-methylphenyl isocyanate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce alcohols.
科学的研究の応用
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
2-(1H-indol-3-yl)acetamide: A simpler analog with potential biological activities.
N-(2-methoxyphenyl)-2-oxoacetamide: A related compound with a different substitution pattern.
Uniqueness
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12-9-10-17(25-4)15(11-12)21-20(24)19(23)18-13(2)22(3)16-8-6-5-7-14(16)18/h5-11H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYMZRDSDQQQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
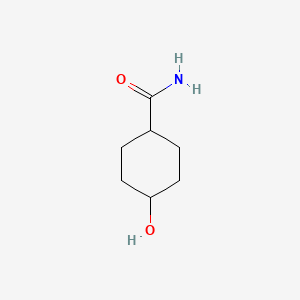
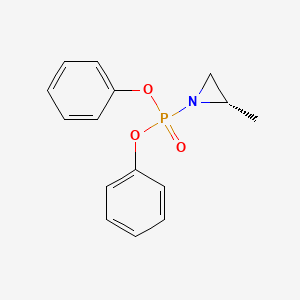
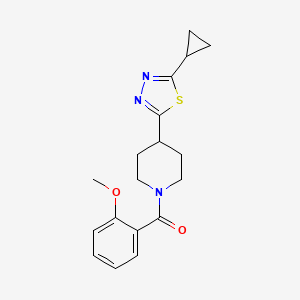
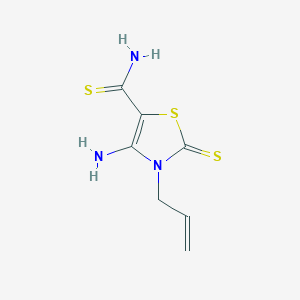
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2976106.png)
![2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2976107.png)
![7-[(2-Chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2976108.png)
![(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2976109.png)
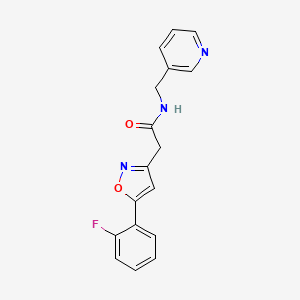
![4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2976112.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine](/img/structure/B2976113.png)
![N-(3-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2976117.png)
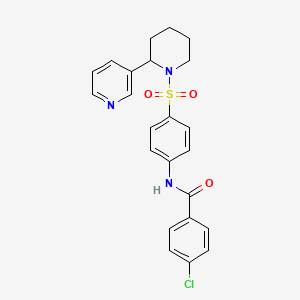
![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/new.no-structure.jpg)
